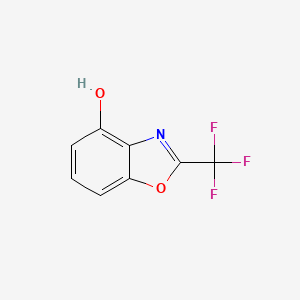

4-Benzoxazolol, 2-(trifluoromethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

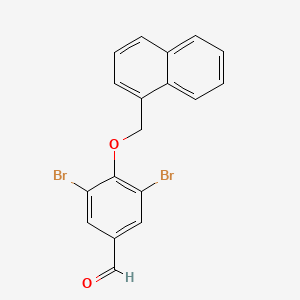

“4-Benzoxazolol, 2-(trifluoromethyl)-” is a chemical compound with the formula C8H4F3NO2 . It is also known as “2-(trifluoromethyl)benzo[d]oxazol-4-ol” or "2-(trifluoromethyl)-1,3-benzoxazol-4-ol" .

Synthesis Analysis

The synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles can be achieved via condensation of diamines or amino (thio)phenols with in situ generated CF3CN . This method is efficient and yields good results . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .Molecular Structure Analysis

The molecular structure of “4-Benzoxazolol, 2-(trifluoromethyl)-” is represented by the formula C8H4F3NO2 . The InChI representation of the molecule is InChI=1S/C8H4F3NO2/c9-8(10,11)7-12-6-4(13)2-1-3-5(6)14-7/h1-3,13H .Chemical Reactions Analysis

The synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .Scientific Research Applications

Fluorescent Probes for Sensing Applications

One significant application of 4-Benzoxazolol, 2-(trifluoromethyl)-, derivatives is in the development of fluorescent probes for sensing pH and metal cations. Tanaka et al. (2001) synthesized benzoxazole derivatives that show high sensitivity and selectivity towards pH changes and magnesium and zinc cations. These compounds exhibit a large fluorescence enhancement under basic conditions, attributed to the high acidity of the fluorophenol moiety, making them applicable in various sensing technologies (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Antimicrobial Activities

Benzoxazole derivatives have also been explored for their antimicrobial properties. Bektaş et al. (2007) reported the synthesis of new 1,2,4-triazole derivatives from reactions involving ester ethoxycarbonylhydrazones with primary amines, including derivatives of 4-Benzoxazolol, 2-(trifluoromethyl)-. These compounds demonstrated good to moderate activities against various microorganisms, indicating their potential in antimicrobial drug development (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthetic Chemistry and Drug Synthesis

In synthetic chemistry, 4-Benzoxazolol, 2-(trifluoromethyl)-, derivatives have been utilized as intermediates in the synthesis of complex molecules. For example, Ge et al. (2007) demonstrated a one-pot synthesis approach for benzimidazole, benzoxazole, and benzothiazole derivatives with 2-trifluoromethyl and 2-difluoromethyl substitutions, offering efficient pathways for the creation of new drug molecules (Ge, Wang, Wan, Lu, & Hao, 2007).

Nonlinear Optical Properties

Another research area for 4-Benzoxazolol, 2-(trifluoromethyl)-, derivatives is in the study of nonlinear optical properties. Murthy et al. (2010) synthesized and characterized benzylidene-2-phenyl oxazol-5-ones, including derivatives with trifluoromethyl groups, for their nonlinear optical properties using Z-scan techniques. These compounds showed potential applications in photonics and electronics, highlighting the versatility of benzoxazolol derivatives in material science (Murthy, Christopher, Prasad, Bisht, Ramanaih, Kalanoor, & Ali, 2010).

properties

IUPAC Name |

2-(trifluoromethyl)-1,3-benzoxazol-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO2/c9-8(10,11)7-12-6-4(13)2-1-3-5(6)14-7/h1-3,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMROUIFYSJNKBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=N2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-7-neopentyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2803753.png)

![(E)-1-((1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2803756.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2803758.png)

![1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2803760.png)

![N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2803769.png)

![3-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B2803772.png)